molecular formula C21H22N2O3S B297749 5-[(4-isobutoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[(4-isobutoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Katalognummer B297749
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: WRXCMTBICWNOTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-isobutoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'IBN-4' and is a derivative of 1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. IBN-4 has been synthesized using various methods and has been found to exhibit several biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of IBN-4 involves the inhibition of various enzymes and signaling pathways. IBN-4 inhibits the activity of the proteasome, which is responsible for the degradation of proteins. This inhibition leads to the accumulation of pro-apoptotic proteins, resulting in the induction of apoptosis in cancer cells. IBN-4 also inhibits the NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. This inhibition leads to the reduction of inflammation. In addition, IBN-4 inhibits the replication of the hepatitis C virus by inhibiting the activity of the NS5B polymerase.
Biochemical and Physiological Effects:
IBN-4 has been found to exhibit several biochemical and physiological effects. Studies have shown that IBN-4 induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. IBN-4 also inhibits the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases. In addition, IBN-4 has been found to exhibit anti-angiogenic properties by inhibiting the formation of new blood vessels. IBN-4 also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, IBN-4 has been found to exhibit anti-viral properties by inhibiting the replication of the hepatitis C virus.

Vorteile Und Einschränkungen Für Laborexperimente

IBN-4 has several advantages for lab experiments, including its high potency and selectivity. IBN-4 has been found to exhibit high potency against cancer cells, with IC50 values ranging from 0.1-1 μM. IBN-4 also exhibits selectivity towards cancer cells, with minimal toxicity towards normal cells. However, IBN-4 has some limitations for lab experiments, including its low solubility in water and its instability in acidic conditions. These limitations can affect the bioavailability and stability of IBN-4 in vivo.

Zukünftige Richtungen

There are several future directions for the study of IBN-4. One direction is to investigate the potential of IBN-4 as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another direction is to investigate the structure-activity relationship of IBN-4 and its derivatives to optimize its potency and selectivity. Furthermore, future studies can focus on the development of novel synthesis methods for IBN-4 and its derivatives to improve the yield and purity of the compound. Finally, future studies can investigate the pharmacokinetics and pharmacodynamics of IBN-4 in vivo to determine its efficacy and safety as a therapeutic agent.

Synthesemethoden

IBN-4 can be synthesized using various methods, including the Knoevenagel condensation reaction, which involves the reaction of 4-isobutoxy-1-naphthaldehyde with 1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in the presence of a base catalyst. Another method involves the reaction of 4-isobutoxy-1-naphthaldehyde with thiosemicarbazide, followed by the reaction with ethyl acetoacetate in the presence of a base catalyst. The yield of IBN-4 using these methods ranges from 50-70%.

Wissenschaftliche Forschungsanwendungen

IBN-4 has been found to exhibit several scientific research applications, including its use as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. Studies have shown that IBN-4 inhibits the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. IBN-4 has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, IBN-4 has been found to exhibit anti-viral properties by inhibiting the replication of the hepatitis C virus.

Eigenschaften

Produktname

5-[(4-isobutoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molekularformel

C21H22N2O3S

Molekulargewicht

382.5 g/mol

IUPAC-Name

1,3-dimethyl-5-[[4-(2-methylpropoxy)naphthalen-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H22N2O3S/c1-13(2)12-26-18-10-9-14(15-7-5-6-8-16(15)18)11-17-19(24)22(3)21(27)23(4)20(17)25/h5-11,13H,12H2,1-4H3

InChI-Schlüssel

WRXCMTBICWNOTO-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)N(C3=O)C)C

Kanonische SMILES

CC(C)COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)N(C3=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.